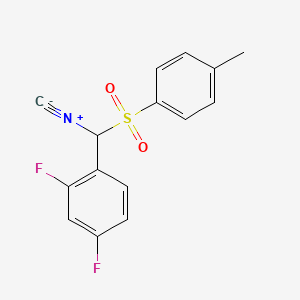

2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene

Description

Properties

IUPAC Name |

2,4-difluoro-1-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2NO2S/c1-10-3-6-12(7-4-10)21(19,20)15(18-2)13-8-5-11(16)9-14(13)17/h3-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULOFCZKOQFMRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=C(C=C2)F)F)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623656 | |

| Record name | 2,4-Difluoro-1-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660431-66-3 | |

| Record name | 2,4-Difluoro-1-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene typically involves the following steps:

Starting Material: The synthesis begins with 2,4-difluorobenzaldehyde.

Formation of Isocyano Group: The aldehyde group is converted to an isocyano group using a reagent such as tosylmethyl isocyanide (TosMIC) under basic conditions.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Cyclization Reactions: The isocyano group can participate in cyclization reactions to form heterocyclic compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Cyclization Reactions: Basic conditions using reagents like sodium ethoxide or potassium carbonate.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Substitution Reactions: Products with different substituents replacing the fluorine atoms.

Cyclization Reactions: Formation of heterocyclic compounds such as triazines.

Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene serves as an essential intermediate in the synthesis of various pharmaceutical compounds. It is particularly valuable in developing drugs targeting specific biological pathways, enhancing their efficacy.

Case Study:

A study demonstrated its utility in synthesizing anti-cancer agents, where the compound facilitated the formation of complex structures necessary for biological activity. The incorporation of fluorine atoms has been shown to improve the pharmacokinetic properties of these drugs, leading to better therapeutic outcomes .

Agricultural Chemicals

Formulation of Agrochemicals:

This compound is employed in the formulation of agrochemicals, providing effective pest control solutions while offering a lower environmental impact compared to traditional pesticides.

Data Table: Applications in Agrochemicals

| Application Type | Compound Role | Environmental Impact |

|---|---|---|

| Insecticides | Active ingredient | Reduced toxicity to non-target species |

| Herbicides | Selective action against weeds | Lower runoff potential |

| Fungicides | Broad-spectrum activity | Minimal soil degradation |

Material Science

Development of Advanced Materials:

In material science, this compound is explored for developing polymers with enhanced thermal and mechanical properties. Its unique structure allows for modifications that lead to materials suitable for demanding industrial applications.

Case Study:

Research has shown that incorporating this compound into polymer matrices significantly improves their heat resistance and mechanical strength, making them ideal for automotive and aerospace applications .

Organic Synthesis

Building Block for Complex Molecules:

The compound is a crucial building block in organic synthesis, enabling researchers to create complex molecules through various synthetic routes.

Synthetic Pathways:

The primary reaction involving this compound includes its intramolecular heterocyclization under basic conditions. This reaction can yield diverse products such as 4-alkoxy- and 4-aryloxybenzo[d][1,2,3]triazines.

Data Table: Synthetic Reactions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Heterocyclization | Basic medium | 70-90 |

| Cycloaddition with metal ions | Varies by metal | Up to 85 |

Analytical Chemistry

Reagent in Analytical Methods:

In analytical chemistry, this compound acts as a reagent facilitating the identification and quantification of other substances in complex mixtures. Its high reactivity allows for precise measurements.

Case Study:

A notable application involved using this compound in high-performance liquid chromatography (HPLC), where it improved the detection limits of trace contaminants in environmental samples .

Environmental Monitoring

Assessing Environmental Pollutants:

The compound is also applied in studies focused on environmental monitoring. It aids in developing methods for detecting and mitigating contamination in ecosystems.

Data Table: Environmental Applications

| Application Area | Methodology | Impact |

|---|---|---|

| Water Quality Monitoring | Chromatographic techniques | Enhanced detection of pollutants |

| Soil Contamination Assessment | Chemical analysis | Improved remediation strategies |

Mechanism of Action

The mechanism of action of 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The isocyano group, in particular, is highly reactive and can form bonds with a variety of nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene (CAS 321345-37-3)

- Structure : Fluorine substituents at positions 1 and 2 (ortho to each other) vs. 2 and 4 (meta) in the target compound.

- Properties : The adjacent fluorine atoms may increase steric hindrance and alter dipole moments compared to the meta-substituted target compound. This isomer is commercially available (95% purity) in 250 mg to 1 g quantities .

2-Chloro-4-fluoro-1-(isocyano(tosyl)methyl)benzene (CAS 952727-75-2)

- Structure : Chlorine replaces one fluorine (2-Cl, 4-F vs. 2,4-diF).

- Properties : The chlorine atom introduces greater steric bulk and a weaker electron-withdrawing effect compared to fluorine. This compound has a higher molecular weight (323.77 g/mol vs. ~313 g/mol for the target compound) and is classified as a hazardous substance (GHS Category 6.1) .

1-Bromo-3-(isocyano(tosyl)methyl)benzene (CAS 172967-04-3)

- Structure : Bromine at position 1 instead of fluorine.

Functional Group Variations

2-Azido-1-(isocyano(tosyl)methyl)-4-(trifluoromethyl)benzene

- Structure : Incorporates an azide (-N₃) and trifluoromethyl (-CF₃) group.

- This compound decomposes at 93°C, indicating lower thermal stability than the target compound .

α-Tosyl-(methoxybenzyl) Isocyanides

- Examples : α-Tosyl-(3-methoxybenzyl) isocyanide (CAS 394655-17-5) and α-Tosyl-(4-methoxybenzyl) isocyanide (CAS 263389-54-4).

- Properties : Methoxy groups improve solubility in polar solvents but may reduce electrophilicity at the isocyanide carbon compared to fluorinated analogs .

Comparative Data Table

Biological Activity

2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene is a synthetic organic compound notable for its unique structure, which incorporates two fluorine atoms, an isocyano group, and a tosyl moiety. This compound has garnered attention due to its potential applications in pharmaceuticals and agrochemicals, particularly as an intermediate in the synthesis of various biologically active derivatives.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₁F₂N₁O₂S

- Molecular Weight : Approximately 307.32 g/mol

- Functional Groups : Isocyano, tosyl, and difluoro substituents

The presence of these functional groups influences the compound's reactivity and biological activity. The isocyano group allows for various cycloaddition reactions and complexation with metal ions, enhancing its versatility in synthetic applications.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Tosyl Derivative : This involves reacting a suitable precursor with p-toluenesulfonyl chloride.

- Formation of Isocyanide : The tosyl derivative undergoes dehydration using phosphorus oxychloride to yield the isocyanide .

- Cyclization Reactions : Under basic conditions, the compound can participate in intramolecular heterocyclization to produce various derivatives.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through:

- Nucleophilic Substitution : The isocyano group can act as a reactive site for nucleophiles.

- Metal Complexation : The compound can form complexes with metal ions, which may enhance its biological efficacy.

- Cycloaddition Reactions : These reactions can lead to the formation of new compounds with potentially enhanced biological properties .

Case Studies and Research Findings

Research has indicated that derivatives of this compound exhibit significant biological activities:

- Antimicrobial Activity : Compounds derived from this structure have shown promising results against various bacterial strains.

- Anticancer Potential : Some studies suggest that derivatives may inhibit cancer cell proliferation through specific molecular interactions.

- Enzyme Inhibition : The compound's ability to act as an enzyme inhibitor has been explored, particularly in relation to metabolic pathways relevant to disease processes.

Data Tables

| Property/Activity | Value/Description |

|---|---|

| Molecular Weight | 307.32 g/mol |

| Synthesis Yield | Up to 94% in optimized conditions |

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Anticancer Activity | Inhibits proliferation in certain cancer cell lines |

Q & A

Q. What are the optimal synthetic routes for 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene, and how is its structure confirmed?

Methodological Answer: The compound can be synthesized via electrophilic substitution or multicomponent reactions. A common approach involves reacting a fluorinated benzyl precursor with tosyl chloride (TsCl) under basic conditions (e.g., triethylamine in dichloromethane at room temperature) . For structural confirmation:

- IR spectroscopy identifies the S=O bond (1365 cm⁻¹) and aromatic C-H out-of-plane vibrations (815 cm⁻¹) from the tosyl group .

- ¹H NMR reveals signals for the tosyl methyl group (δ ~2.43 ppm) and aromatic protons (δ ~7.45–7.75 ppm) .

- Mass spectrometry (exact mass: 301.0636) and CAS registry data ([730964-55-3]) further validate purity .

Q. How does the reactivity of the isocyano and tosyl groups influence its applications in organic synthesis?

Methodological Answer: The isocyano group acts as a versatile C1 synthon, enabling cycloadditions and nucleophilic attacks, while the tosyl group stabilizes intermediates via electron withdrawal. For example:

- The tosyl group enhances electrophilicity at the methyl carbon, facilitating alkylation or condensation with aldehydes/ketones .

- The isocyano group participates in Ugi or Passerini multicomponent reactions, forming heterocycles or peptidomimetics .

Advanced Research Questions

Q. What strategies mitigate competing side reactions when incorporating this compound into multicomponent reactions (MCRs)?

Methodological Answer:

- Temperature control : Reactions performed at 40–60°C minimize decomposition of the isocyano group .

- Solvent selection : Polar aprotic solvents (e.g., DMF or MeOH) stabilize intermediates and reduce byproducts .

- Catalytic additives : Lewis acids (e.g., ZnCl₂) or bases (e.g., piperazine) enhance regioselectivity in MCRs .

Q. How can this compound be utilized in the synthesis of mitochondrial-targeted small molecules?

Methodological Answer: In a recent study, the compound was alkylated with cyclopropylmethanamine and condensed with indole-3-carbaldehyde to form a mitochondrial-targeting scaffold. Key steps include:

- Reflux conditions (MeOH, 12 hours) for imine formation.

- Chromatographic purification (SiO₂, EtOAc/PE gradient) to isolate the product (44% yield) .

- In vitro assays confirmed mitochondrial localization via fluorescence tagging .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in spectroscopic data during synthesis?

Methodological Answer:

- Contradiction : Variability in ¹H NMR aromatic proton shifts (δ 7.45–7.75 ppm) may arise from residual solvents or regioisomers.

- Resolution :

Q. Why might IR spectra fail to detect the S=O vibration (1365 cm⁻¹) in some batches?

Methodological Answer:

- Potential causes : Incomplete tosylation or hydrolysis of the sulfonyl group during workup.

- Verification steps :

- TLC monitoring (eluent: hexane/EtOAc 3:1) ensures reaction completion .

- Elemental analysis quantifies sulfur content to confirm tosyl incorporation .

Applications in Method Development

Q. What novel analytical methods are suited for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC with charged aerosol detection (CAD) : Resolves polar degradation products (e.g., hydrolyzed isocyanides) .

- Buffer optimization : Sodium acetate/1-octanesulfonate (pH 4.6) improves peak symmetry in ion-pair chromatography .

Q. How can computational tools predict its reactivity in unexplored reactions?

Methodological Answer:

- DFT calculations (e.g., Gaussian 16) model transition states for isocyano-tosyl interactions .

- Retrosynthetic algorithms (PISTACHIO, Reaxys) propose feasible routes using the compound as a building block .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.